molecular formula C15H9F3N2O2S2 B2437704 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole CAS No. 338398-39-3

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole

Cat. No.: B2437704
CAS No.: 338398-39-3
M. Wt: 370.36
InChI Key: GTMUXUDCPDTHGW-UHFFFAOYSA-N
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Description

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with phenyl and trifluoromethylphenyl sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole typically involves the reaction of phenylhydrazine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, organometallic reagents, and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Shares the trifluoromethylphenyl group but has a different core structure.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains the trifluoromethanesulfonyl group but lacks the thiadiazole ring.

Uniqueness

4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole is unique due to its combination of a thiadiazole ring with phenyl and trifluoromethylphenyl sulfonyl groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-phenyl-5-[3-(trifluoromethyl)phenyl]sulfonylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S2/c16-15(17,18)11-7-4-8-12(9-11)24(21,22)14-13(19-20-23-14)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMUXUDCPDTHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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